molecular formula C15H8BrIO2S B11525428 (2Z)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B11525428
M. Wt: 459.1 g/mol
InChI Key: YKDFDYFYFUHJGJ-MLPAPPSSSA-N
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Description

(2Z)-2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes bromine, iodine, and a benzothiophene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. The process starts with the preparation of the benzothiophene core, followed by the introduction of the bromine and iodine substituents. The final step involves the formation of the methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The double bond in the methylene bridge can be reduced to a single bond.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the double bond would result in a saturated compound.

Scientific Research Applications

(2Z)-2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Benazepril Related Compounds: Various derivatives used in pharmaceuticals.

Uniqueness

What sets (2Z)-2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE apart is its unique combination of bromine, iodine, and benzothiophene, which imparts distinct chemical and biological properties not found in similar compounds .

This compound’s unique structure and reactivity make it a valuable subject for ongoing research and development in multiple scientific disciplines.

Properties

Molecular Formula

C15H8BrIO2S

Molecular Weight

459.1 g/mol

IUPAC Name

(2Z)-2-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C15H8BrIO2S/c16-9-5-8(14(18)11(17)7-9)6-13-15(19)10-3-1-2-4-12(10)20-13/h1-7,18H/b13-6-

InChI Key

YKDFDYFYFUHJGJ-MLPAPPSSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)Br)I)O)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)Br)I)O)S2

Origin of Product

United States

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